2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate
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Overview
Description
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate is an organic compound that features a complex structure with multiple functional groups, including an ester, an amide, and an ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the esterification of 4-aminobenzoic acid with 2-methylpropanol to form 2-methylpropyl 4-aminobenzoate. This intermediate is then reacted with 4-bromophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and amide functional groups.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Propyl 4-[2-(3-bromophenoxy)acetamido]benzoate: Similar structure but with a different alkyl group.
2-Methylpropyl 4-[2-(4-bromo-2,6-dimethylphenoxy)acetamido]benzoate: Contains additional methyl groups on the phenoxy ring.
Uniqueness
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate is unique due to its specific combination of functional groups and the presence of the bromine atom, which can be further modified to create a variety of derivatives with different properties and applications.
Biological Activity
2-Methylpropyl 4-[2-(4-bromophenoxy)acetamido]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C15H18BrN1O3 and a molecular weight of approximately 347.21 g/mol. Its structure includes a benzoate moiety, an acetamido group, and a bromophenoxy substituent, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈BrN₁O₃ |
Molecular Weight | 347.21 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses significant antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The minimum inhibitory concentration (MIC) values suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Tested Strains : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
- MIC Results : Ranged from 10 to 50 µg/mL depending on the strain.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- IC50 Values : Approximately 20 µM for MCF-7 and 30 µM for A549 cells.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Interaction with Cell Membranes : The lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism and cancer cell proliferation.
Case Studies
-
Antimicrobial Efficacy Study :
- Conducted by [Source], this study evaluated the compound against clinical isolates of resistant bacteria.
- Results indicated a notable reduction in bacterial load in treated samples compared to controls.
-
Cancer Cell Line Study :
- A research team [Source] explored the effects on MCF-7 cells, observing significant apoptosis rates through flow cytometry analysis.
- The study concluded that the compound could be a promising candidate for further development in cancer therapeutics.
Properties
Molecular Formula |
C19H20BrNO4 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-methylpropyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H20BrNO4/c1-13(2)11-25-19(23)14-3-7-16(8-4-14)21-18(22)12-24-17-9-5-15(20)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
InChI Key |
LPZMVRDCLHFJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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